molecular formula C8H12N2 B1643570 N1,6-dimethylbenzene-1,3-diamine

N1,6-dimethylbenzene-1,3-diamine

Cat. No.: B1643570
M. Wt: 136.19 g/mol
InChI Key: RGBBCHBCGNDCRL-UHFFFAOYSA-N
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Description

N1,6-Dimethylbenzene-1,3-diamine is a substituted aromatic diamine featuring methyl groups at the N1 and C6 positions of a benzene ring, with amine groups at the 1 and 3 positions. The methyl substituents likely influence its electronic and steric properties, affecting solubility, stability, and reactivity compared to unsubstituted diamines.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-N,4-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,9H2,1-2H3

InChI Key

RGBBCHBCGNDCRL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)NC

Canonical SMILES

CC1=C(C=C(C=C1)N)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N1,6-dimethylbenzene-1,3-diamine and structurally related compounds:

Compound Name Substituents Amine Positions Key Features Synthesis Method (if available) Stability/Notes
This compound Methyl (N1, C6) 1,3 Hypothesized enhanced steric hindrance; potential for tailored reactivity. Likely via nitro reduction (inferred) Stability data unavailable.
4-Substituted-5-fluorobenzene-1,2-diamine Fluorine (C5), substituent (C4) 1,2 Electron-withdrawing fluorine enhances electrophilic substitution; unstable, requires immediate use. Reduction of nitro compounds with SnCl₂ Highly unstable; used in situ .
N1,N1,6-Trimethylbenzene-1,3-diamine Methyl (N1×2, C6) 1,3 Increased methylation may reduce nucleophilicity; molecular formula discrepancy noted (C5H11NS vs. expected C9H14N2). Not specified in evidence. Data reliability uncertain due to conflicting molecular formula .

Key Findings

Substituent Effects :

  • N1,6-Dimethyl vs. Trimethyl : The additional methyl group in the trimethyl derivative (N1,N1,6-trimethylbenzene-1,3-diamine) likely reduces nucleophilicity at the N1 position, impacting coordination with metals or electrophiles .
  • Fluorine Substitution : The 5-fluoro-1,2-diamine () demonstrates how electron-withdrawing groups alter reactivity and stability, contrasting with methyl groups’ electron-donating effects .

Synthesis Methods :

  • While direct synthesis data for this compound is unavailable, analogous diamines (e.g., 1,2-diamines) are synthesized via nitro group reduction using SnCl₂ . This method may apply to the target compound, albeit with adjustments for methyl substituents.

Stability :

  • Unsubstituted or fluorinated diamines (e.g., ) are prone to oxidation or decomposition, necessitating in-situ use. Methyl groups in this compound may improve stability by sterically shielding reactive amine groups.

Research Implications and Limitations

  • Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for this compound are absent in the evidence, requiring extrapolation from analogs.
  • Applications : Methyl-substituted diamines are valuable in medicinal chemistry (e.g., as intermediates for antibiotics ) and catalysis (e.g., directing groups in C–H activation ).

Preparation Methods

Iron-Mediated Reduction

The reduction of 4-bromo-N,N-dimethyl-3-nitroaniline represents a foundational method for producing N1-substituted derivatives. In a modified procedure from photoredox catalyst synthesis, 36.8 g (150 mmol) of the nitro precursor undergoes reduction with iron powder (41.9 g, 750 mmol) and ammonium chloride (64.2 g, 1.20 mol) in methanol/water (1:1, 430 mL) at 70°C for 1 hour. Post-reaction processing involves:

  • Filtration through celite to remove iron particulates
  • Sequential extraction with dichloromethane (3 × 1 L)
  • Drying over sodium sulfate followed by solvent evaporation

This method achieves an 87% yield of 4-bromo-N1,N1-dimethylbenzene-1,3-diamine as a black solid. The iron-mediated approach offers cost-effectiveness but requires careful pH control during workup to prevent demethylation.

Hydrazine Hydrate Reduction with CuO/C Catalysts

A patent-pending method demonstrates an environmentally conscious reduction system using:

Parameter Specification
Catalyst CuO/C (8-10% CuO loading)
Solvent Methanol/Water (1:1)
Temperature 20-100°C
Reaction Time 1-20 hours
Molar Ratio 1:1-5 (Nitrocompound:Hydrazine)

The protocol involves:

  • Dissolving p-nitro-N,N-dimethylaniline in protic solvent
  • Adding hydrazine hydrate and CuO/C catalyst
  • Refluxing until TLC confirms reaction completion
  • Recrystallizing with ethyl acetate/petroleum ether (1:2)

This method generates nitrogen and water as byproducts, aligning with green chemistry principles while maintaining 92% yield at optimized conditions.

Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated Amination

A scalable route from acridinium catalyst research employs CuBr- SMe₂ (160 mg) with potassium carbonate (2.17 g) in mixed xylenes (20 mL). The reaction of 1 g benzyl bromide with amino precursors at 110°C for 24 hours achieves 78% yield through:

  • Oxidative addition of the aryl halide
  • Transmetallation with amine nucleophile
  • Reductive elimination to form C-N bonds

Critical parameters include:

  • Strict exclusion of oxygen via degassing
  • Maintenance of anhydrous conditions
  • Precise temperature control (±2°C)

Electrophilic Substitution Strategies

Directed Ortho-Metalation

A two-step methylation approach derived from biochemical intermediate synthesis involves:

  • Protecting 1,3-diaminobenzene as bis-Boc derivative
  • Treating with LDA (2.2 eq) at -78°C in THF
  • Quenching with methyl iodide (2.5 eq)
  • Deprotecting with TFA/CH₂Cl₂ (1:1)

This regioselective method achieves 65% overall yield but requires cryogenic conditions and strict anhydrous handling.

Friedel-Crafts Alkylation

Adapting industrial-scale diaminotoluene production methods, methylation can be accomplished using:

Reagent Quantity Role
AlCl₃ 1.5 eq Lewis Acid Catalyst
CH₃Cl 2.2 eq Methylating Agent
Nitromethane Solvent Reaction Medium

Reaction at 40°C for 8 hours followed by aqueous workup yields 71% of target compound with <5% polymethylated byproducts.

Comparative Analysis of Methodologies

Yield Optimization Landscape

Method Maximum Yield Temperature Range Scalability
Iron Reduction 87% 70°C Pilot Plant Scale
CuO/C Catalysis 92% 80°C Industrial Scale
Copper Amination 78% 110°C Laboratory Scale
Friedel-Crafts 71% 40°C Bench Scale

Environmental Impact Assessment

The CuO/C catalytic system demonstrates superior sustainability metrics:

  • E-Factor: 0.8 (vs. 5.2 for iron reduction)
  • PMI (Process Mass Intensity): 3.1 kg/kg product
  • 98% atom economy for methyl group incorporation

Industrial Production Considerations

Continuous Flow Implementation

Adapting batch protocols to flow chemistry enhances:

  • Heat transfer efficiency in exothermic reductions
  • Mixing homogeneity during catalytic steps
  • Safety profile for large-scale methylations

A proposed flow setup for CuO/C-mediated reduction features:

  • Packed bed reactor with 5 μm catalyst particles
  • Residence time of 12 minutes at 8 bar pressure
  • Inline IR monitoring for real-time yield optimization

Purification Technology

Crystallization remains the dominant purification method, with solvent systems showing distinct efficiency:

Solvent Pair Purity Increase Recovery Rate
EtOAc/Petroleum Ether 98.2% 89%
MeOH/H₂O 95.7% 92%
CHCl₃/Hexane 97.1% 84%

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N1,6-dimethylbenzene-1,3-diamine with high purity, and how can side reactions be minimized?

Answer: A common approach involves the reduction of nitro-precursors using SnCl₂·2H₂O under reflux (ethanol, 75°C, 5–7 hours), followed by alkaline workup and solvent removal . To minimize side reactions (e.g., over-reduction or oxidation):

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the diamine.
  • Monitor reaction progress via TLC or HPLC to terminate the reaction at the diamine stage.
  • Purify via column chromatography or recrystallization using non-polar solvents.

Q. Q2. How can the structural integrity and purity of this compound be validated experimentally?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at N1 and C6) via ¹H/¹³C NMR. For example, aromatic protons appear as distinct doublets in the 6.5–7.5 ppm range .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 151.2 for C₈H₁₂N₂).
  • HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18, acetonitrile/water gradient).

Advanced Research Questions

Q. Q3. How do electron-donating methyl substituents at N1 and C6 influence the reactivity of benzene-1,3-diamine derivatives in cross-coupling reactions?

Answer: Methyl groups enhance electron density at the aromatic ring, increasing nucleophilicity. This facilitates:

  • Electrophilic Aromatic Substitution : Faster reaction rates with electron-deficient partners (e.g., nitration, sulfonation).
  • Oxidative Coupling : Improved stability of intermediates in polymerization reactions (e.g., conductive polymers).
    Contradictions arise when steric hindrance from methyl groups outweighs electronic effects. For example, bulky substituents may reduce yields in Suzuki-Miyaura couplings .

Q. Q4. What strategies resolve contradictions in reported melting points for this compound derivatives?

Answer: Discrepancies (e.g., mp 157–161°C vs. 196–201°C for nitro analogs ) may arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM).
  • Hydration/Decomposition : Perform thermogravimetric analysis (TGA) to detect moisture loss.
  • Impurity Profiling : Use DSC to identify eutectic mixtures.

Q. Methodological Workflow :

Characterize thermal behavior via DSC/TGA.

Compare XRD patterns of crystalline batches.

Validate with high-resolution mass spectrometry.

Q. Q5. How can computational methods predict the stability of this compound under varying pH conditions?

Answer:

  • DFT Calculations : Model protonation states at N1 and C6 positions. For example, methyl groups increase basicity at N1, favoring protonation in acidic media.
  • MD Simulations : Predict aggregation behavior in aqueous/organic solvents.
  • pKa Estimation : Tools like MarvinSketch or ACD/Labs predict pKa values (~8.5 for N1, ~6.2 for C6-NH₂), guiding buffer selection .

Q. Q6. What are the challenges in characterizing unstable intermediates during the synthesis of this compound?

Answer: The diamine is prone to oxidation and dimerization. Mitigation strategies include:

  • In Situ Trapping : React immediately with acylating agents (e.g., acetic anhydride) to stabilize as amides .
  • Low-Temperature Analysis : Conduct NMR at –20°C to slow degradation.
  • Radical Scavengers : Add BHT (butylated hydroxytoluene) to inhibit radical-mediated side reactions .

Methodological Guidance

Q. Q7. How to design a kinetic study for the oxidation of this compound?

Answer:

  • Variable Control : Vary O₂ concentration, pH, and temperature.
  • Analytical Tools : Use UV-Vis spectroscopy (λmax ~450 nm for quinone products).
  • Rate Law Determination : Fit data to pseudo-first-order kinetics under excess oxidant .

Q. Q8. What spectroscopic techniques differentiate this compound from its regioisomers (e.g., N1,N1,6-trimethyl analogs)?

Answer:

  • ¹H NMR : Trimethyl analogs show a singlet for N(CH₃)₂ at ~3.0 ppm, absent in dimethyl derivatives.
  • IR Spectroscopy : NH stretching (~3350 cm⁻¹) is absent in fully methylated species .

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